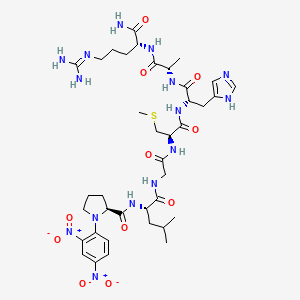

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2” is a substrate used in research . It has been optimized for substrate specificity, with two amino acids substituted at the cleavage site of the collagenase substrate . This substrate has a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .

Molecular Structure Analysis

The molecular formula of “this compound” is C38H57N15O11S . Its molecular weight is 932.03 .Physical and Chemical Properties Analysis

“this compound” is soluble in DMSO . It should be stored at -20°C .Scientific Research Applications

Enzyme Substrate Optimization : The peptide has been used to optimize kcat/Km for protease substrates. This optimization process, known as "substrate mapping," involves varying selected positions of a given peptide substrate sequence through synthesis with mixtures of amino acids. The method has led to the development of Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2, which possesses a 10-fold better kcat/Km than a related collagenase substrate (Berman et al., 1992).

Comparison of Vertebrate Collagenase and Gelatinase : This peptide was designed as a fluorogenic substrate for vertebrate collagenase and gelatinase, based on structure-activity data obtained from studies with synthetic inhibitors and other peptide substrates of collagenase. It has been used to study the catalytic efficiency of these enzymes (Stack & Gray, 1989).

Peptidase Activity Assays : The peptide has been incorporated into fluorogenic heptapeptide substrates for continuously recording fluorescence assays optimized for human matrix metalloproteinases (MMPs). This application aids in the kinetic study of MMPs, allowing for the examination of hydrolysis rates and other kinetic parameters (Netzel‐Arnett et al., 1991).

Gelatinase and Metal Dependent Peptidase Study : It has been used to study metal dependent proteases in rabbit uterus, demonstrating its utility in enzymatic research, particularly in the characterization of enzymes' substrate specificity and cleavage sites (Sakyo et al., 1983).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 is Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and repair.

Mode of Action

This compound acts as a substrate for MMP-1 . It has been designed to optimize substrate specificity, with two amino acids substituted at the cleavage site of the collagenase substrate . This modification allows the compound to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .

Biochemical Pathways

The interaction of this compound with MMP-1 affects the collagen degradation pathway . By acting as a substrate for MMP-1, it influences the rate at which this enzyme can break down collagen, a key component of the extracellular matrix. This can have downstream effects on processes such as tissue remodeling and wound healing.

Pharmacokinetics

It is soluble in DMSO , which can facilitate its delivery into biological systems.

Biochemical Analysis

Biochemical Properties

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 interacts with several enzymes, proteins, and other biomolecules. It has been found to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 . This suggests that this compound has a high affinity for this enzyme and can be efficiently catalyzed.

Molecular Mechanism

It is known to interact with human fibroblast collagenase, suggesting it may play a role in the breakdown of collagen in the extracellular matrix

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIDWDWPFOGZMH-YPJPCPJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N15O11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)

![Bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B583240.png)